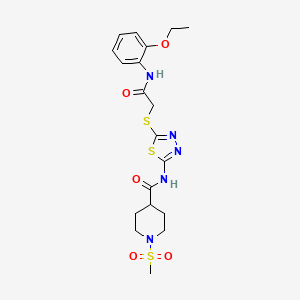
N-(5-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H25N5O5S3 and its molecular weight is 499.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(5-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide (CAS Number: 1351605-43-0) is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its structural characteristics, biological properties, and relevant research findings.
Structural Characteristics
The compound features a piperidine core linked to a thiadiazole moiety , which is known for its diverse biological activities. The presence of the methylsulfonyl group enhances solubility and bioavailability, while the ethoxyphenyl and thioether substituents contribute to its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H25N5O5S2 |
| Molecular Weight | 471.5 g/mol |
| CAS Number | 1351605-43-0 |
Anticancer Properties
Research indicates that compounds containing thiadiazole rings often exhibit cytotoxic properties against various cancer cell lines. For instance, similar thiadiazole derivatives have shown efficacy against human leukemia and solid tumors, suggesting that this compound may also possess anticancer activity due to its structural features that facilitate interaction with enzymes and receptors involved in cancer progression .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, leading to altered cell function.
- Receptor Binding : It could bind to specific receptors, modulating signal transduction pathways critical for cell survival and proliferation.
- DNA Interaction : Potential intercalation into DNA may affect gene expression and cellular proliferation .
Case Studies and Research Findings
Several studies have explored the biological activity of thiadiazole derivatives similar to this compound:
-
Cytotoxicity Against Cancer Cell Lines : One study demonstrated that derivatives with thiadiazole moieties exhibited significant cytotoxic effects against various cancer cell lines, including lung carcinoma and leukemia cells .
Compound Name Activity Type Target Cell Lines Thiadiazole Derivative A Anticancer Human leukemia cells Thiadiazole Derivative B Antiproliferative Solid tumors - Molecular Docking Studies : Computational studies have suggested favorable binding affinities of similar compounds to proteins involved in cancer signaling pathways. This supports the hypothesis that the compound may act as a potential therapeutic agent .
Propiedades
IUPAC Name |
N-[5-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O5S3/c1-3-29-15-7-5-4-6-14(15)20-16(25)12-30-19-23-22-18(31-19)21-17(26)13-8-10-24(11-9-13)32(2,27)28/h4-7,13H,3,8-12H2,1-2H3,(H,20,25)(H,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSZQBXHNNVJKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)C3CCN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














